Cas no 504-70-1 (Pyrazolidine)

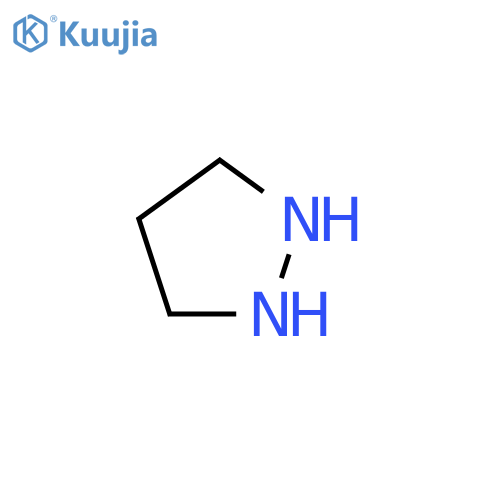

Pyrazolidine structure

商品名:Pyrazolidine

Pyrazolidine 化学的及び物理的性質

名前と識別子

-

- Pyrazolidine

- 1,2-diazacyclopentane

- AC1L2WI7

- AG-F-69730

- CHEBI:33138

- CTK1H3109

- diazolidine

- dihydro-pyrazole

- Pyrazolidin

- SureCN5595

- tetrahydropyrazole

- tetrahydro-pyrazole

- Tetrahydro-1H-pyrazole

- Y0MA3161MR

- 504-70-1

- SB37386

- A851575

- Q411281

- UNII-Y0MA3161MR

- FT-0756792

- AKOS022529442

- InChI=1/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H

- EN300-225337

- USPWKWBDZOARPV-UHFFFAOYSA-N

- DTXSID30198444

-

- MDL: MFCD21875301

- インチ: InChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2

- InChIKey: USPWKWBDZOARPV-UHFFFAOYSA-N

- ほほえんだ: C1CNNC1

計算された属性

- せいみつぶんしりょう: 72.06884

- どういたいしつりょう: 72.069

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 24.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.1A^2

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- 密度みつど: 0.892

- ゆうかいてん: 10-12 ºC

- ふってん: 77 ºC

- フラッシュポイント: -9 ºC

- 屈折率: 1.4796 (estimate)

- PSA: 24.06

Pyrazolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-225337-0.5g |

pyrazolidine |

504-70-1 | 95% | 0.5g |

$224.0 | 2024-06-20 | |

| Enamine | EN300-225337-2.5g |

pyrazolidine |

504-70-1 | 95% | 2.5g |

$457.0 | 2024-06-20 | |

| Enamine | EN300-225337-5.0g |

pyrazolidine |

504-70-1 | 95% | 5.0g |

$675.0 | 2024-06-20 | |

| eNovation Chemicals LLC | Y1131311-250mg |

Pyrazolidine |

504-70-1 | 95% | 250mg |

$200 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1131311-500mg |

Pyrazolidine |

504-70-1 | 95% | 500mg |

$260 | 2024-07-28 | |

| Enamine | EN300-225337-0.25g |

pyrazolidine |

504-70-1 | 95% | 0.25g |

$214.0 | 2024-06-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-5g |

Pyrazolidine |

504-70-1 | 97% | 5g |

¥8569.06 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-50mg |

Pyrazolidine |

504-70-1 | 97% | 50mg |

¥1005.55 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-250mg |

Pyrazolidine |

504-70-1 | 97% | 250mg |

¥1425.26 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-100mg |

Pyrazolidine |

504-70-1 | 97% | 100mg |

¥1145.46 | 2025-01-20 |

Pyrazolidine 関連文献

-

Komal G. Lalwani,Ravindra D. Aher,Arumugam Sudalai RSC Adv. 2015 5 65554

-

2. Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassayZhongjie Liang,Xiao Ding,Jing Ai,Xiangqian Kong,Limin Chen,Liang Chen,Cheng Luo,Meiyu Geng,Hong Liu,Kaixian Chen,Hualiang Jiang Org. Biomol. Chem. 2012 10 421

-

Bo Zhu,Huihui Fan,Yanan Ding,Yubing Zhai,Le Wang,Mengqi Wang,Gongming Zhu,Junbiao Chang Org. Chem. Front. 2022 9 5544

-

Zhimei Huang,Junhao Hu,Yuefa Gong Org. Biomol. Chem. 2015 13 8561

-

Priyanka Halder,Santosh B. Mhaske Chem. Commun. 2023 59 8242

504-70-1 (Pyrazolidine) 関連製品

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:504-70-1)Pyrazolidine

清らかである:99%/99%/99%/99%

はかる:1g/5g/500mg/250mg

価格 ($):384.0/1074.0/247.0/179.0